molecular formula C22H33N3O3S B5968146 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine

Cat. No.: B5968146
M. Wt: 419.6 g/mol
InChI Key: BZJKFMQTTKCZCN-UHFFFAOYSA-N
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Description

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine is a complex organic compound that features a unique combination of imidazole and piperidine rings

Properties

IUPAC Name

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3S/c1-3-5-14-25-20(15-23-22(25)29(26,27)4-2)16-24-13-9-12-21(17-24)28-18-19-10-7-6-8-11-19/h6-8,10-11,15,21H,3-5,9,12-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJKFMQTTKCZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCC(C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The piperidine ring is then synthesized and coupled with the imidazole derivative. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine
  • 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypyrrolidine
  • 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypyridine

Uniqueness

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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